N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
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Overview
Description
N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The final step involves the formation of the acetimidamide moiety under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivative.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the ethylthio group may interact with enzymes or proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler quinoline derivative with known antimicrobial properties.
8-Aminoquinoline: Another quinoline derivative used in antimalarial drugs.
Quinolin-8-yloxy-acetic acid: A related compound with different functional groups and applications.
Uniqueness
N-(((Ethylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of the quinoline moiety with the ethylthio and acetimidamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] ethylsulfanylformate |
InChI |
InChI=1S/C14H15N3O3S/c1-2-21-14(18)20-17-12(15)9-19-11-7-3-5-10-6-4-8-16-13(10)11/h3-8H,2,9H2,1H3,(H2,15,17) |
InChI Key |
LDONSWJOMMFHFD-UHFFFAOYSA-N |
Isomeric SMILES |
CCSC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
CCSC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
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